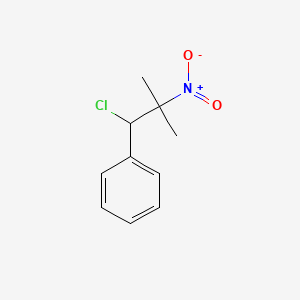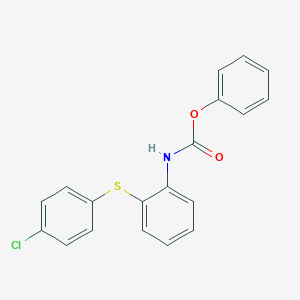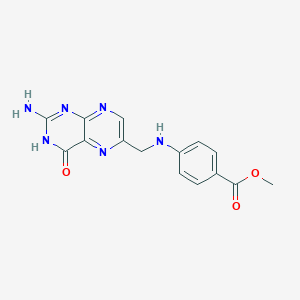
(2R,3S,11bS)-Dihydrotetrabenazine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,11bS)-Dihydrotetrabenazine-d6 is a deuterated form of dihydrotetrabenazine, a derivative of tetrabenazine. Tetrabenazine is a well-known vesicular monoamine transporter 2 (VMAT2) inhibitor used primarily in the treatment of hyperkinetic movement disorders such as Huntington’s disease. The deuterated form, this compound, is specifically labeled with deuterium, which can enhance the metabolic stability and pharmacokinetic properties of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,11bS)-Dihydrotetrabenazine-d6 involves the reduction of tetrabenazine. The process typically employs borane or various borane complexes as reducing agents. The reaction is carried out under low temperatures, ranging from -30°C to 0°C, to ensure high stereoselectivity. The reduction of (3R,11bR)-tetrabenazine yields a mixture of diastereomers, from which this compound can be isolated through chromatographic techniques .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. The use of borane complexes allows for a more efficient reduction, minimizing the need for extensive purification steps. The crude product is typically recrystallized from a suitable solvent system, such as acetone-water, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(2R,3S,11bS)-Dihydrotetrabenazine-d6 undergoes several types of chemical reactions, including:
Reduction: The primary synthetic route involves the reduction of tetrabenazine.
Oxidation: The compound can be oxidized to form various metabolites.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Reduction: Borane or borane complexes at low temperatures.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various stereoisomers and metabolites of dihydrotetrabenazine, each with distinct pharmacological properties .
Scientific Research Applications
(2R,3S,11bS)-Dihydrotetrabenazine-d6 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of VMAT2 inhibitors.
Biology: Employed in research to understand the mechanisms of neurotransmitter regulation and vesicular transport.
Medicine: Investigated for its potential therapeutic effects in treating movement disorders and other neurological conditions.
Industry: Utilized in the development of new pharmaceuticals with improved metabolic stability and efficacy.
Mechanism of Action
The mechanism of action of (2R,3S,11bS)-Dihydrotetrabenazine-d6 involves the inhibition of vesicular monoamine transporter 2 (VMAT2). By binding to VMAT2, the compound prevents the uptake of monoamine neurotransmitters into synaptic vesicles, leading to their degradation in the cytoplasm by monoamine oxidase. This results in a decrease in the levels of neurotransmitters such as dopamine, which is beneficial in the treatment of hyperkinetic movement disorders .
Comparison with Similar Compounds
Similar Compounds
(2R,3R,11bR)-Dihydrotetrabenazine: Another stereoisomer with high VMAT2 affinity.
(2S,3S,11bS)-Dihydrotetrabenazine: A stereoisomer with lower VMAT2 affinity.
Tetrabenazine: The parent compound from which dihydrotetrabenazine derivatives are synthesized.
Uniqueness
(2R,3S,11bS)-Dihydrotetrabenazine-d6 is unique due to its deuterium labeling, which enhances its metabolic stability and pharmacokinetic profile compared to non-deuterated forms. This makes it a valuable compound for both research and therapeutic applications .
Properties
CAS No. |
1583277-33-1 |
|---|---|
Molecular Formula |
C19H29NO3 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
(2R,3S,11bS)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1/i3D3,4D3 |
InChI Key |
WEQLWGNDNRARGE-RXXFDNCFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2[C@@H]3C[C@H]([C@H](CN3CCC2=C1)CC(C)C)O)OC([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
Synonyms |
(2R,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-di(methoxy-d3)-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol; (2R,3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-ol-d6; (2R,3S,11bS)-DHTBZ-d6; _x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B1144885.png)

